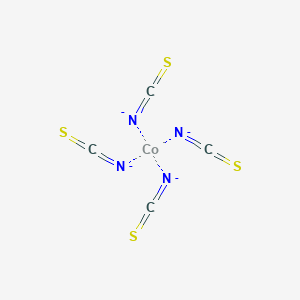
2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
Übersicht
Beschreibung
2-(3-Nitrophenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the benzoxazinone family, characterized by the presence of a nitro group attached to the phenyl ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The nitro group is a significant substituent that can influence the chemical reactivity and physical properties of the molecule .
Synthesis Analysis
The synthesis of benzoxazinone derivatives, including 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, can be achieved through various routes. One such method involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of Fe/acetic acid, which has been shown to be compatible with various functional groups . Another approach for synthesizing nitro-substituted benzoxazinones is from readily available 4-nitroanthranilic acid, which has been used to create a group of new nitro-substituted benzoxazinones with potential anticancer and antioxidant properties .
Molecular Structure Analysis
The molecular and crystal structures of nitro-substituted benzoxazinones have been studied using X-ray diffraction and computational methods. For instance, the crystal structure of a related compound, 2-(2'-tosylamino-5'-nitrophenyl)-4H-3,1-benzoxazin-4-one, was analyzed at low temperatures, revealing a quinoid structure and an increase in the linear parameters of the intramolecular N-H...N hydrogen bond upon cooling . The presence of the nitro group affects the strength of the intramolecular hydrogen bond and the luminescence properties of these compounds .
Chemical Reactions Analysis
Nitration reactions of benzoxazinones have been explored, with the nitro group's position significantly affecting the reaction outcome. For example, the nitration of 2-phenyl-4H-3,1-benzoxazin-4-one leads to the formation of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, while the nitration of 2-(2-tosylaminophenyl)-4H-3,1-benzoxazin-4-one results in a different nitro-substituted product . These reactions are crucial for the functionalization of benzoxazinones and the development of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro-substituted benzoxazinones are influenced by the substituents on the benzene ring. The vibrational properties of these compounds have been studied using FTIR and Raman spectroscopy, combined with DFT calculations, to understand their structural, topological, and vibrational characteristics. The presence of activating and deactivating groups linked to the oxazine rings, such as methyl and nitro groups, can be justified by their effect on the stability and reactivity of the compounds . Additionally, the luminescence properties are associated with the strength of the intramolecular hydrogen bond, with the luminescence maximum shifting to the short-wave region as the bond becomes stronger .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis : The compound is formed during the nitration of 2-phenyl-4H-3,1-benzoxazin-4-one, indicating its relevance in chemical synthesis processes (Safina & Bolotin, 1974).
Molecular and Crystal Structures : X-ray diffraction studies at low temperatures reveal insights into the molecular and crystal structures of related benzoxazin-4-one derivatives. These studies contribute to understanding the structural properties of such compounds (Utenyshev et al., 2001).
Structural Analysis through FT-IR and Raman Spectra : Analysis of the structure and vibrational properties of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one and its derivatives using FTIR and FT-Raman spectra provides insights into their topological and reactivity characteristics (Castillo et al., 2017).
Photophysical Properties
- Luminescence Studies : The luminescence properties of nitro-substituted benzoxazin-4-ones are associated with the strength of intramolecular hydrogen bonds, which can shift the luminescence maximum to different wavelengths (Loseva et al., 1972).
Synthetic Applications
- Synthesis of Functionalized Derivatives : The compound is used in the synthesis of various functionally substituted 4H-1,2-benzoxazine derivatives, serving as a precursor for oxygen-functionalized aromatic compounds (Nakamura et al., 2003).
Biological Evaluation
- Anticonvulsant, Antimicrobial, and Antioxidant Activities : Derivatives of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one have been evaluated for their anticonvulsant, antimicrobial, and antioxidant activities, demonstrating the compound's potential in pharmaceutical research (Giradkar et al., 2020).
Chemical Reactions and Mechanisms
- Reaction Kinetics and Mechanisms : Studies on the reaction kinetics and mechanisms of benzoxazines, including the title compound, provide valuable insights into their chemical behavior and potential applications in synthesis (Dixon et al., 1997).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-nitrophenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-14-11-6-1-2-7-12(11)15-13(20-14)9-4-3-5-10(8-9)16(18)19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYQIWUAPDQQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303923 | |
| Record name | 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642152 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | |
CAS RN |
16063-03-9 | |
| Record name | NSC163529 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-NITROPHENYL)-3,1-BENZOXAZIN-4(4H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)










